D-Fructose-1,6-13C2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

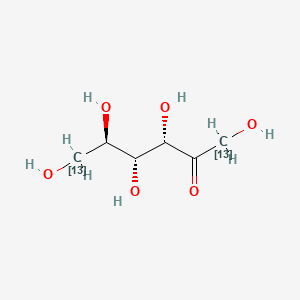

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one is a stereoisomer of a hexose sugar derivative. This compound is characterized by its five hydroxyl groups and a ketone functional group. The presence of carbon-13 isotopes at positions 1 and 6 makes it useful for various scientific studies, particularly in the field of metabolic research.

Wissenschaftliche Forschungsanwendungen

Chemistry

Isotope labeling studies: Used in NMR spectroscopy and mass spectrometry to study metabolic pathways.

Biology

Metabolic research: Helps in tracing metabolic pathways and understanding enzyme mechanisms.

Medicine

Diagnostic tools: Used in metabolic studies to diagnose metabolic disorders.

Industry

Biotechnology: Used in the production of labeled biomolecules for research purposes.

Wirkmechanismus

Target of Action

D-Fructose-1,6-13C2, also known as (3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one, is a stable isotope of D-Fructose . The primary targets of this compound are enzymes involved in the glycolytic pathway, such as hexokinase .

Mode of Action

The compound interacts with its targets by serving as a substrate for the enzymes. It undergoes a series of reactions catalyzed by these enzymes, leading to changes in the metabolic processes within the cell .

Biochemical Pathways

D-Fructose-1,6-13C2 is involved in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway is responsible for the conversion of glucose to pyruvate, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Pharmacokinetics

As a sugar molecule, it is expected to be readily absorbed and distributed in the body, metabolized via various biochemical pathways, and excreted in the urine .

Result of Action

The action of D-Fructose-1,6-13C2 leads to the production of energy in the form of ATP and the generation of metabolic intermediates for various biosynthetic pathways . This contributes to the overall metabolic activities of the cell.

Action Environment

The action, efficacy, and stability of D-Fructose-1,6-13C2 can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other metabolites, and the specific enzymatic machinery of the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one typically involves the selective protection and deprotection of hydroxyl groups, followed by the introduction of the ketone group. Common synthetic routes include:

Starting from glucose: The compound can be synthesized from glucose through a series of oxidation and reduction reactions.

Isotope labeling: Carbon-13 isotopes are introduced using labeled precursors during the synthesis.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Thionyl chloride, tosyl chloride.

Major Products

Oxidation: Formation of hexaric acids.

Reduction: Formation of hexitols.

Substitution: Formation of various substituted hexose derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glucose: A common hexose sugar with similar structure but without isotope labeling.

Fructose: Another hexose sugar with a ketone group but different stereochemistry.

Mannose: A hexose sugar with different stereochemistry at the hydroxyl groups.

Uniqueness

The uniqueness of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one lies in its specific stereochemistry and the presence of carbon-13 isotopes, making it particularly valuable for metabolic research and isotope labeling studies.

Biologische Aktivität

The compound (3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one , also known as a derivative of pentahydroxyhexanone, is a polyol with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C6H12O6

- Molecular Weight : 180.16 g/mol

- IUPAC Name : (3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one

The compound features multiple hydroxyl groups that contribute to its solubility and reactivity in biological systems. The presence of stable isotopes like 13C allows for advanced metabolic studies.

The biological activity of (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one is multifaceted:

- Antioxidant Properties : The compound exhibits strong antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

- Antimicrobial Activity : It has been shown to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes .

1. Antioxidant Activity

In a study assessing the antioxidant effects of various polyols, (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one demonstrated a significant reduction in lipid peroxidation levels in vitro. This suggests its potential role in protecting against oxidative stress-related diseases like cardiovascular disorders.

2. Anti-inflammatory Response

Research published in the Journal of Inflammation indicated that treatment with this compound led to a decrease in TNF-alpha levels in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its application as an anti-inflammatory agent .

3. Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of several polyols against Staphylococcus aureus and Escherichia coli. (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Comparative Analysis of Biological Activities

Eigenschaften

IUPAC Name |

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1,2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-GMKZOSMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@H]([C@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.